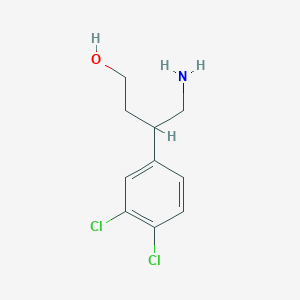

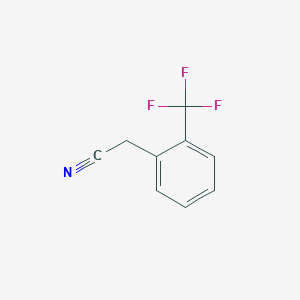

6-Butyl-2-chloro-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Butyl-2-chloro-1,3-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound with multiple applications in medicinal chemistry and materials science. The benzothiazole derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical research.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones includes the preparation of substituted benzothiazol-2-ylimino compounds, which are then used to synthesize the thiazolidone derivatives . Similarly, the synthesis of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones involves the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to afford sulfonyl chlorides, which can further react to form various sulfonic acids, esters, and amides .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The crystal structure of 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole, a related compound, shows that it consists of planar fragments, including the benzimidazole and dimethylbenzene parts, with specific angles between them . The structure is further stabilized by intermolecular interactions such as hydrogen bonds and C-H⋯π interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups attached to the core structure. For example, the sulfonyl chlorides mentioned earlier can react with water, alcohols, and amines to yield different products . These reactions are crucial for the diversification of the benzothiazole scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents like chloro, bromo, or sulfonyl groups can affect the compound's solubility, melting point, and reactivity. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding, can also impact the compound's stability and solid-state properties .

Applications De Recherche Scientifique

Chemistry and Properties

Benzothiazoles, including derivatives like 6-Butyl-2-chloro-1,3-benzothiazole, are notable for their chemical variability and the breadth of their applications. These compounds are utilized in the preparation of various organic compounds, their protonated/deprotonated forms, and complex compounds. They exhibit significant spectroscopic properties, structures, magnetic properties, and electrochemical activity, suggesting areas for further investigation and potential applications in materials science and molecular engineering (Boča, Jameson, & Linert, 2011).

Antimicrobial and Anticancer Potential

Benzothiazole derivatives have been extensively studied for their broad spectrum of antimicrobial and anticancer activities. These compounds are structurally simple yet potential antitumor agents. Their application in treating various diseases and disorders, including cancer, showcases their importance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Furthermore, the structural modifications of these scaffolds have led to the development of new antitumor agents, highlighting their promising biological profile and synthetic accessibility for chemotherapeutic applications (Ahmed et al., 2012).

Biological and Electrochemical Activities

The broad range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties, associated with benzothiazole derivatives, underlines their significance in medicinal chemistry. These activities are attributed to the structural diversity offered by the benzothiazole scaffold, enabling the exploration of new therapeutic agents and diagnostic probes (Keri et al., 2015).

Environmental and Analytical Applications

In the context of environmental science, benzothiazole derivatives have been identified for their antioxidant capacities. These compounds participate in reactions that could provide insights into the antioxidative mechanisms and the development of assays for evaluating antioxidant capacities in various matrices, indicating their utility in environmental monitoring and analysis (Ilyasov et al., 2020).

Propriétés

IUPAC Name |

6-butyl-2-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPEVCQYJQGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365953 |

Source

|

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butyl-2-chloro-1,3-benzothiazole | |

CAS RN |

156246-16-1 |

Source

|

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide](/img/structure/B128596.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)

![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)